

synthesis of 2,3-dihydroxybutyric acid from crotonic acid

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Compound of Interest

Compound Name: 2-Butenoic acid

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An Application Note on the Synthesis of 2,3-Dihydroxybutyric Acid from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 2,3-dihydroxybutyric acid, a valuable chiral building block in the pharmaceutical and chemical industries, starting from crotonic acid. Three primary synthetic routes are presented: the Sharpless asymmetric dihydroxylation for enantiomerically pure products, the Upjohn dihydroxylation for racemic mixtures, and a two-step epoxidation-hydrolysis sequence as a non-osmium-based alternative. This document includes a comparative summary of these methods, detailed experimental procedures, and visual diagrams of the synthetic workflows and chemical transformations to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

2,3-Dihydroxybutyric acid and its derivatives are important chiral synthons used in the synthesis of complex natural products and pharmaceuticals. The stereochemistry of the two adjacent hydroxyl groups is crucial for the biological activity of the target molecules. Crotonic acid, an α,β -unsaturated carboxylic acid, serves as a readily available and cost-effective starting material for the synthesis of 2,3-dihydroxybutyric acid. The key transformation is the dihydroxylation of the carbon-carbon double bond. This note details and compares three effective methods to achieve this transformation.

Overview of Synthetic Methodologies

The synthesis of 2,3-dihydroxybutyric acid from crotonic acid can be achieved through several methods, with the choice of method depending on the desired stereochemistry and the tolerance for certain reagents.

- Sharpless Asymmetric Dihydroxylation: This is a powerful method for producing enantiomerically enriched vicinal diols.^{[1][2]} It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).^[3] The commercially available "AD-mix" reagents (AD-mix- α containing (DHQ)₂PHAL and AD-mix- β containing (DHQD)₂PHAL) provide reliable access to either enantiomer of the diol product with high enantioselectivity.^{[1][4]} The reaction is typically performed on an ester of crotonic acid, followed by saponification to yield the desired carboxylic acid.^[5]
- Upjohn Dihydroxylation: This method produces a racemic (achiral) mixture of the syn-diol. It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO).^{[3][6]} The Upjohn dihydroxylation is a reliable and high-yielding method for the syn-dihydroxylation of alkenes but does not provide stereocontrol in the absence of a chiral ligand.^{[1][7]}
- Epoxidation and Hydrolysis: This two-step sequence provides an alternative route that avoids the use of the highly toxic and expensive osmium tetroxide. The first step involves the epoxidation of the double bond in crotonic acid, for example using hydrogen peroxide, to form 3-methyloxirane-2-carboxylic acid.^{[8][9]} The subsequent hydrolysis of the epoxide ring, which can be controlled by pH, yields the 2,3-dihydroxybutanoic acid.^{[8][9]} This method typically results in lower overall yields compared to the osmium-based procedures.^{[8][9]}

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to 2,3-dihydroxybutyric acid from crotonic acid or its esters.

Method	Key Reagents	Substrate	Yield	Stereoselectivity	Reference
Sharpless Asymmetric Dihydroxylation	cat. $\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$, O_2 , AD-mix- β , $\text{K}_3\text{Fe}(\text{CN})_6$, K_2CO_3 , $\text{CH}_3\text{SO}_2\text{NH}_2$	Ethyl crotonate	96%	>95% ee	[5]
Upjohn Dihydroxylation	cat. OsO_4 , NMO	Crotonic Acid	High (General)	Racemic (syn-diol)	[1][3][7]
Epoxidation and Hydrolysis	H_2O_2 , WO_3 (catalyst for epoxidation), pH control for hydrolysis	Crotonic Acid	21% (overall)	Racemic	[8][9]

Experimental Protocols

Safety Precaution: Osmium tetroxide (OsO_4) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Sharpless Asymmetric Dihydroxylation of Ethyl Crotonate followed by Saponification

This protocol is adapted from the highly efficient synthesis of enantiomerically pure diols from crotonate esters.[5]

Materials:

- Ethyl crotonate
- AD-mix- β

- tert-Butanol
- Water
- Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$)
- Sodium sulfite (Na_2SO_3)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Lithium hydroxide (LiOH)
- Hydrochloric acid (HCl)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
- **Addition of Reagents:** To the solvent mixture, add AD-mix- β (1.4 g per 1 mmol of ethyl crotonate) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until all solids have dissolved.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Substrate:** Add ethyl crotonate (1 equivalent) to the cooled reaction mixture.
- **Reaction:** Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
- **Quenching:** Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix- β) and warm the mixture to room temperature. Stir for an additional hour.
- **Extraction:** Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-dihydroxybutanoate.
- Saponification: Dissolve the crude ester in a mixture of THF and water. Cool to 0 °C and add lithium hydroxide (1.5 equivalents). Stir at 0 °C for 3 hours.
- Acidification and Final Extraction: Acidify the reaction mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate.
- Purification: Dry the combined organic layers over $MgSO_4$, filter, and concentrate to yield 2,3-dihydroxybutyric acid. Further purification can be achieved by chromatography if necessary.

Protocol 2: Upjohn Dihydroxylation of Crotonic Acid (Racemic Synthesis)

This is a general procedure for the racemic syn-dihydroxylation of an alkene.

Materials:

- Crotonic acid
- N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
- Osmium tetroxide (OsO_4), 2.5 wt% solution in tert-butanol
- Acetone
- Water
- Sodium sulfite (Na_2SO_3)
- Ethyl acetate
- Magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
- Addition of NMO: Add N-methylmorpholine N-oxide (1.2 equivalents).
- Addition of Catalyst: Add a catalytic amount of the osmium tetroxide solution (e.g., 1 mol%).
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete in 4-12 hours.
- Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite. Stir for 30 minutes.
- Extraction: Extract the mixture with ethyl acetate.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2,3-dihydroxybutyric acid.
- Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Epoxidation of Crotonic Acid and Subsequent Hydrolysis

This protocol is based on a two-step, non-osmium-based synthesis.[\[8\]](#)[\[9\]](#)

Materials:

- Crotonic acid
- Hydrogen peroxide (H₂O₂)
- Tungsten(VI) oxide (WO₃) or another suitable catalyst for epoxidation
- Potassium hydroxide (KOH) for pH adjustment
- Hydrochloric acid (HCl)

Procedure:**Step 1: Epoxidation**

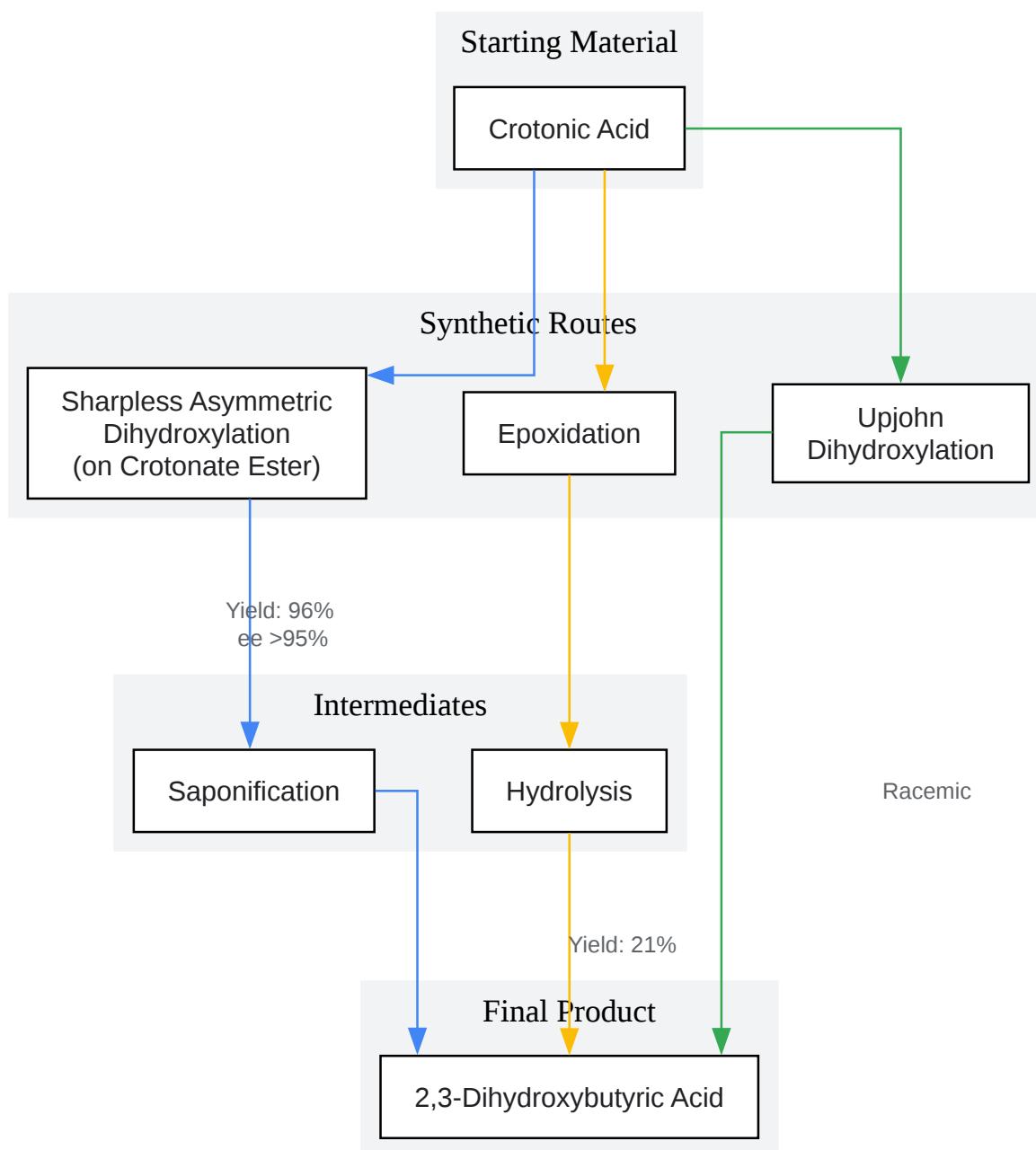
- Reaction Setup: In a reaction vessel, dissolve crotonic acid in water.
- Catalyst Addition: Add the epoxidation catalyst (e.g., WO_3).
- pH Adjustment: Adjust the pH of the solution to approximately 6.4 with potassium hydroxide to minimize premature hydrolysis of the epoxide.[9]
- Addition of Oxidant: Add hydrogen peroxide to the mixture.
- Reaction: Stir the reaction at a controlled temperature (e.g., 65 °C).[9] Monitor the formation of 3-methyloxirane-2-carboxylic acid.

Step 2: Hydrolysis

- pH Adjustment for Hydrolysis: After the epoxidation is complete, adjust the pH of the reaction mixture to acidic conditions (e.g., pH 1-2) with hydrochloric acid to promote the hydrolysis of the epoxide.
- Hydrolysis Reaction: Heat the mixture to facilitate the ring-opening of the epoxide to the diol.
- Workup and Purification: After the hydrolysis is complete, the 2,3-dihydroxybutyric acid can be isolated by extraction with a suitable organic solvent and purified by standard methods such as recrystallization or chromatography.

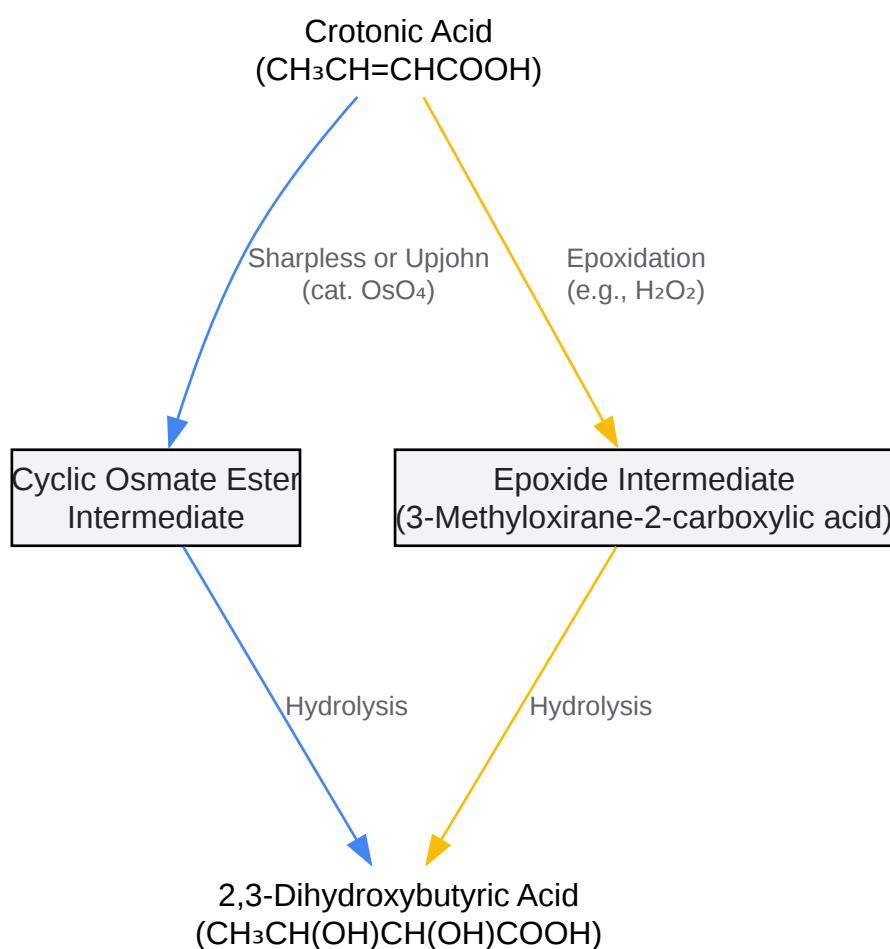
Visualizations

Overall Synthesis Workflow

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Caption: Workflow for the synthesis of 2,3-dihydroxybutyric acid.

Chemical Transformation Pathways

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Caption: Key chemical transformations in the synthesis of 2,3-dihydroxybutyric acid.

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